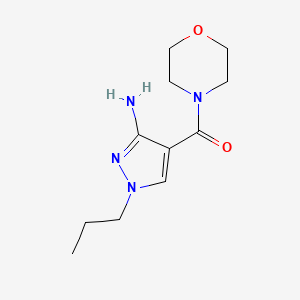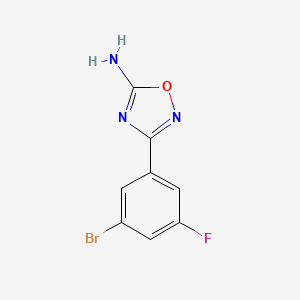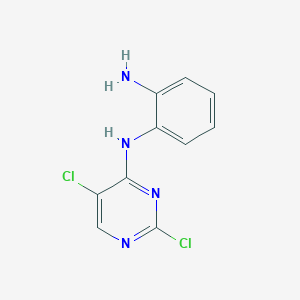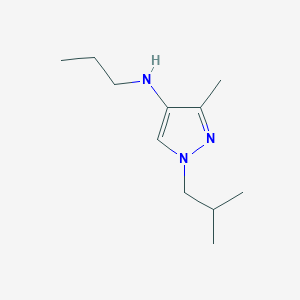
4-(morpholine-4-carbonyl)-1-propyl-1H-pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(morpholine-4-carbonyl)-1-propyl-1H-pyrazol-3-amine is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a morpholine ring, a pyrazole ring, and a propyl chain, making it a versatile molecule for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(morpholine-4-carbonyl)-1-propyl-1H-pyrazol-3-amine typically involves multiple steps, starting with the preparation of the morpholine ring. One common method involves the reaction of amino alcohols with α-haloacid chlorides, followed by cyclization and reduction reactions . The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones under acidic conditions . The final step involves coupling the morpholine and pyrazole rings through a carbonylation reaction, using reagents such as carbon monoxide and palladium catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance yield and purity. Key factors include temperature control, solvent selection, and catalyst efficiency .
Análisis De Reacciones Químicas
Types of Reactions
4-(morpholine-4-carbonyl)-1-propyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the morpholine or pyrazole rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted morpholine or pyrazole compounds .
Aplicaciones Científicas De Investigación
4-(morpholine-4-carbonyl)-1-propyl-1H-pyrazol-3-amine has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(morpholine-4-carbonyl)-1-propyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating biochemical pathways. For example, it may inhibit certain kinases or proteases, leading to altered cellular signaling and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-(morpholine-4-carbonyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide hydrochloride
- 2-[4-(morpholine-4-carbonyl)anilino]-6-[(3S)-3-(prop-2-enoylamino)pyrrolidin-1-yl]pyridine-3-carboxamide
Uniqueness
4-(morpholine-4-carbonyl)-1-propyl-1H-pyrazol-3-amine is unique due to its combination of morpholine and pyrazole rings, which confer distinct chemical and biological properties. Its structural features allow for versatile modifications and applications in various fields, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C11H18N4O2 |
|---|---|
Peso molecular |
238.29 g/mol |
Nombre IUPAC |
(3-amino-1-propylpyrazol-4-yl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C11H18N4O2/c1-2-3-15-8-9(10(12)13-15)11(16)14-4-6-17-7-5-14/h8H,2-7H2,1H3,(H2,12,13) |
Clave InChI |
QSDYQBVENJBLSW-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C=C(C(=N1)N)C(=O)N2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine](/img/structure/B11736358.png)
![{[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11736361.png)
![1-(butan-2-yl)-N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11736366.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11736371.png)
![4-methyl-1-(propan-2-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11736373.png)
![[(1-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11736374.png)
![2-({[(1-propyl-1H-pyrazol-3-yl)methyl]amino}methyl)phenol](/img/structure/B11736378.png)
![1,1,1-Trifluoro-4-[(4-methoxyphenyl)amino]pent-3-en-2-one](/img/structure/B11736379.png)
![{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11736388.png)


-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11736401.png)
![2-{[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)amino]methyl}phenol](/img/structure/B11736402.png)
